Vitamin D3 sulfate-d7 (sodium)
Description
Significance of Deuterated Analogs in Metabolic Tracing and Quantitative Analysis
Deuterated analogs, such as Vitamin D3 Sulfate-d7 (Sodium), are versions of the natural compound where specific hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This subtle change in mass does not alter the chemical behavior of the molecule within biological systems. irisotope.com However, this mass difference is key to their utility in research.
When used in conjunction with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these deuterated standards can be easily distinguished from their naturally occurring, non-labeled counterparts. nih.govoup.comdtu.dk This allows them to serve as ideal internal standards, a critical component for achieving accurate and precise quantification of endogenous vitamin D metabolites in complex biological samples like serum or plasma. nih.govmdpi.comiiarjournals.org The use of stable isotope-labeled internal standards helps to correct for variations that can occur during sample preparation and analysis, leading to more reliable and reproducible results.
Furthermore, by introducing a deuterated analog into a biological system, researchers can trace its metabolic fate. This process, known as metabolic tracing or flux analysis, allows for the identification and quantification of various metabolic pathways, providing insights into the dynamic processes of hormone and metabolite regulation. nih.gov The ability to track these labeled molecules has largely replaced the use of radioactive isotopes in human studies due to safety considerations. nih.govbioscientifica.com
Overview of Vitamin D Metabolism and the Role of Conjugated Forms
Vitamin D, whether synthesized in the skin through sun exposure or obtained from dietary sources, is a prohormone that must undergo a series of metabolic transformations to become biologically active. nih.govfao.org The initial step occurs in the liver, where vitamin D is converted to 25-hydroxyvitamin D (25(OH)D), the primary circulating form and a key indicator of vitamin D status. nih.gov Subsequently, in the kidneys and other tissues, 25(OH)D is further hydroxylated to produce the hormonally active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), also known as calcitriol (B1668218). nih.govwikipedia.org This active form plays a crucial role in regulating calcium and phosphate (B84403) homeostasis, which is essential for bone health. fao.orgfrontiersin.org
Beyond these primary activation steps, vitamin D and its metabolites can undergo further modifications, including conjugation with sulfate (B86663) or glucuronic acid. karger.com Sulfated forms of vitamin D3 and its metabolites are found in human circulation. researchgate.netuwa.edu.au While the precise physiological roles of these conjugated forms are still under investigation, it is believed that they may be involved in the transport and excretion of vitamin D metabolites. karger.com Some research suggests that sulfated metabolites, like 25(OH)D3 3-sulfate, might act as a metabolically inactive reservoir that can be hydrolyzed to release the active form when needed. researchgate.net
Rationale for Research on Vitamin D3 Sulfate-d7 (Sodium) as a Chemical Probe
The development of Vitamin D3 Sulfate-d7 (Sodium) as a research tool is a direct response to the need for a deeper understanding of the metabolism of sulfated vitamin D. As a labeled analog of Vitamin D3 Sulfate, it is an invaluable tool for several key research applications. pharmaffiliates.com
Its primary function is to serve as a highly specific internal standard for the accurate quantification of endogenous Vitamin D3 Sulfate in biological matrices using mass spectrometry. This allows for more precise measurements, which are crucial for determining the physiological concentrations and potential clinical relevance of this sulfated metabolite.
Furthermore, by administering Vitamin D3 Sulfate-d7 (Sodium) in experimental models, researchers can meticulously trace the metabolic pathways of vitamin D sulfate. This can help to answer fundamental questions about whether sulfated vitamin D can be converted back to its more active, non-sulfated forms and how it is ultimately metabolized and cleared from the body. This is particularly important as studies have indicated that vitamin D plays a role in sulfate homeostasis by regulating the sodium-sulfate cotransporter. physiology.orgnih.gov
Historical Context of Stable Isotope Usage in Steroid and Secosteroid Research
The use of stable isotopes as tracers in metabolic research has a rich history. Early studies in the 1930s utilized deuterium-labeled compounds to investigate lipid metabolism. bioscientifica.comnih.gov However, the widespread application of stable isotopes was initially limited by the high cost and availability of both the labeled compounds and the mass spectrometers required for their analysis. bioscientifica.com Consequently, radioactive isotopes became more common for a period. nih.gov
The late 1960s and early 1970s saw a resurgence in the use of stable isotopes, driven by concerns over the safety of radioactive tracers in human studies and the development of more accessible mass spectrometry technology. bioscientifica.com Since then, stable isotope labeling has become a cornerstone of pharmacokinetic and metabolic studies of steroids and secosteroids, a class of compounds that includes vitamin D. nih.govfrontiersin.org The ability to differentiate between endogenous and exogenously administered compounds with identical chemical structures has proven to be a powerful tool in understanding the complex pharmacology of these hormones. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H43NaO4S |
|---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
sodium;[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] sulfate |
InChI |
InChI=1S/C27H44O4S.Na/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(14-11-20(23)3)31-32(28,29)30;/h12-13,19,21,24-26H,3,6-11,14-18H2,1-2,4-5H3,(H,28,29,30);/q;+1/p-1/b22-12+,23-13-;/t21-,24+,25-,26+,27-;/m1./s1/i1D3,2D3,19D; |
InChI Key |
HZXPJUMUSRXXKW-HLQPFBEWSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)[O-])C)C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Chemical Synthesis Strategies for Stable Isotope Labeled Vitamin D3 Sulfate Analogs
Methodologies for Deuterium (B1214612) Incorporation in Vitamin D Skeletons
The introduction of deuterium atoms into the vitamin D framework can be achieved at various positions, primarily within the A-ring or the side chain. The choice of deuteration site is critical, as it must be stable and not prone to exchange during metabolic processes. nih.gov Labeling the A-ring or the CD-ring system is often considered advantageous over side-chain labeling, as the side chains are more susceptible to enzymatic degradation, which could lead to a loss of the isotopic label. nih.goviiarjournals.org
A versatile method for producing deuterium-labeled vitamin D metabolites involves the use of deuterated A-ring synthons. nih.govnih.govscispace.com This strategy is particularly effective because while the CD-ring structures of various vitamin D metabolites can be diverse, the A-ring structure is often constant. scispace.comresearchgate.net A common approach is a convergent synthesis that utilizes a palladium-catalyzed coupling reaction between a deuterated A-ring precursor and a CD-ring moiety. nih.govmdpi.com
Researchers have successfully developed syntheses for A-ring precursors containing three deuterium atoms (d3). nih.govscispace.com These synthons can then be coupled with various CD-ring fragments to produce a range of deuterium-labeled vitamin D3 metabolites. nih.gov This method provides a significant advantage for metabolism studies, as the label on the A-ring is less likely to be lost during the enzymatic modifications that typically occur on the side chain. nih.govmdpi.com
Deuterium labeling of the vitamin D3 side chain is a well-established technique. mdpi.com A common strategy for introducing six deuterium atoms (d6) involves the reaction of a suitable ester precursor of the side chain with a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD3MgBr). nih.govscispace.com This method effectively labels the C26 and C27 positions.
Another approach involves introducing three deuterium atoms (d3) at the C6, C19, and C19 positions. mdpi.com This is typically achieved by reacting sulfur dioxide adducts of cyclic compounds derived from vitamin D3 with deuterium oxide (D2O). nih.gov While effective, a limitation of strategies that rely on steroid precursors is that the range of metabolites that can be synthesized is somewhat restricted. nih.gov
| Deuteration Site | Methodology | Reagents | Common Labels | Reference |
| C26/C27 (Side Chain) | Grignard Reaction | Ester precursor, CD3MgBr | d6 | nih.govscispace.com |
| C6/C19/19 | H/D Exchange via SO2 adduct | Cyclic D3-SO2 adduct, D2O | d3 | nih.govmdpi.com |
| A-Ring | Convergent Synthesis | Deuterated A-ring synthon, CD-ring moiety, Palladium catalyst | d3 | nih.govscispace.com |
This table summarizes common methodologies for incorporating deuterium into the Vitamin D3 skeleton.
Hydrogen-deuterium (H/D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom. wikipedia.org This technique can be used to introduce deuterium at specific locations within the vitamin D molecule. scispace.commdpi.com For instance, deuterium atoms can be introduced at the α-position of an alcohol through an H/D exchange reaction. mdpi.com
One reported synthesis of a deuterium-labeled A-ring synthon begins with an H/D exchange reaction on an alcohol precursor derived from L-(-)-malic acid. scispace.commdpi.com The reaction is carried out using a ruthenium-on-carbon (Ru/C) catalyst in deuterium oxide (D2O) at elevated temperatures, resulting in a high percentage of deuteride (B1239839) content. mdpi.com Superacid-catalyzed H/D exchange reactions have also been employed for selective deuteration in related organic structures. rsc.org However, a potential drawback of the H/D exchange method is that the labeling may be incomplete or difficult to reproduce consistently, which can be a concern for applications requiring precise quantification. mdpi.com
Sulfation Chemistry for Vitamin D3 Derivatives
Once the deuterated vitamin D3 analog is synthesized, the next step is the introduction of a sulfate (B86663) group, typically at the 3-beta-hydroxyl position. This can be accomplished through either enzymatic or chemical routes.
In the human body, sulfation is a common metabolic pathway for steroids, facilitated by a family of enzymes known as cytosolic sulfotransferases (SULTs). nih.gov Studies have identified specific human SULTs responsible for the sulfation of vitamin D3 and its related compounds. nih.gov
Of the thirteen human SULTs, SULT2A1 has been shown to have broad activity, capable of sulfating various vitamin D3-related compounds, including 25-hydroxyvitamin D3. nih.govbioscientifica.com In contrast, SULT1A1 and SULT2B1 show more specific activity towards calcitriol (B1668218) and 7-dehydrocholesterol (B119134), respectively. nih.gov Furthermore, certain cytochrome P450 enzymes involved in vitamin D metabolism, such as CYP27A1 and CYP11A1, can act on vitamin D3 sulfate, converting it to other sulfated metabolites. nih.gov For instance, purified CYP27A1 can convert vitamin D3 sulfate to 25-hydroxyvitamin D3 3-sulfate. nih.gov These enzymatic pathways highlight the biological routes for the formation of sulfated vitamin D metabolites. nih.gov
| Enzyme | Substrate(s) | Product | Reference |
| SULT2A1 | Vitamin D3, 25-hydroxyvitamin D3 | Vitamin D3-sulfate, 25-hydroxyvitamin D3-sulfate | nih.govbioscientifica.com |
| SULT1A1 | Calcitriol | Calcitriol-sulfate | nih.gov |
| SULT2B1 | 7-dehydrocholesterol | 7-dehydrocholesterol-sulfate | nih.gov |
| CYP27A1 | Vitamin D3 sulfate | 25-hydroxyvitamin D3 3-sulfate | nih.gov |
| CYP11A1 | Vitamin D3 sulfate | 20(OH)D3 3-sulfate | nih.gov |
This table outlines key enzymes involved in the sulfation and metabolism of sulfated Vitamin D3.
Chemical synthesis provides a direct and controlled method for producing Vitamin D3 sulfate. A widely used method involves reacting the parent vitamin D3 molecule with a sulfating agent. nih.gov Pyridine (B92270) sulfur trioxide complex is a common and effective reagent for this purpose. nih.govresearchgate.net
The synthesis is typically carried out in a pyridine solution. researchgate.net After the reaction is complete, which can be monitored by thin-layer chromatography, the initial product is often the triethylamine (B128534) salt of the vitamin D3 sulfate. researchgate.net To obtain the final sodium salt, an ion exchange step is performed. The triethylamine salt can be converted to the sodium salt by passing it through an ion-exchange resin column or by precipitation. researchgate.netbiosynth.com The final product, Vitamin D3 sulfate sodium, is a water-soluble form of the vitamin. biosynth.com The purity and identity of the synthesized compound are confirmed using analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. nih.gov
Purification and Characterization of Synthetic Deuterated Sulfated Metabolites
Following synthesis, the crude product undergoes rigorous purification to remove unreacted starting materials, reagents, and side products. The structural identity of the purified compound is then confirmed using a combination of chromatographic and spectroscopic techniques.
Purification Methods:
A multi-step purification protocol is generally required to achieve the high purity needed for a research standard.
Solid-Phase Extraction (SPE): This technique is often used as an initial clean-up step. SPE can effectively separate the desired sulfated metabolite from non-polar impurities and excess reagents. nih.govgoogle.comsigmaaldrich.com Reversed-phase C18 cartridges are commonly employed for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for final purification. nih.gov Reversed-phase HPLC, using columns such as C18, is highly effective in separating the deuterated sulfated vitamin D from closely related impurities, including any remaining non-sulfated precursor or isomers. nih.govnih.gov
Characterization Techniques:
The purified Vitamin D3 sulfate-d7 (sodium salt) is characterized to unambiguously confirm its chemical structure and identity.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and the successful incorporation of the seven deuterium atoms. The expected molecular weight for the sodium salt is approximately 493.73 g/mol . pharmaffiliates.compharmaffiliates.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that further confirm the structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the complete chemical structure. NMR confirms the presence of the vitamin D scaffold and verifies that sulfation has occurred at the correct position (3β-hydroxyl group). nih.govresearchgate.net The absence of certain proton signals compared to the non-deuterated analog confirms the locations of deuterium incorporation.
Ultraviolet (UV) Spectroscopy: The UV spectrum is used to verify the integrity of the conjugated triene system (5,7,10(19)-triene) characteristic of vitamin D compounds. nih.govresearchgate.net
Isotopic Enrichment and Purity Assessment for Research Standards
For Vitamin D3 sulfate-d7 (sodium salt) to be a reliable internal standard, its chemical purity and isotopic enrichment must be accurately determined and meet stringent criteria.
Isotopic Enrichment:
Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms.
Mass Spectrometry (MS): This is the definitive technique for determining the isotopic purity. nih.gov By analyzing the mass-to-charge ratio, the relative abundance of the d7 species can be measured against species with fewer deuterium atoms (d0 to d6) and any M+1 or M+2 peaks from the natural abundance of ¹³C. A high isotopic purity (typically >98%) is required for research standards to ensure minimal interference from unlabeled or partially labeled molecules.
Chemical Purity Assessment:
The chemical purity is the percentage of the material that is the specified compound. Several orthogonal (complementary) methods are used for an accurate assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for detecting and quantifying impurities. It can separate and identify structurally related impurities that might not be resolved by other techniques. nih.govendotherm-lsm.com
Quantitative NMR (qNMR): qNMR is a primary ratio method that can determine the purity of a substance by comparing its NMR signal intensity to that of a certified internal standard of known purity. endotherm-lsm.comresearchgate.net It is a powerful tool for assigning a traceable purity value without requiring a reference standard of the analyte itself.
The data from these analyses are combined to certify the material as a research standard. The table below summarizes the typical specifications for a high-quality Vitamin D3 sulfate-d7 (sodium salt) standard.
Table 1: Typical Analytical Specifications for Vitamin D3 Sulfate-d7 (sodium) Research Standard
| Parameter | Method | Typical Specification |
|---|---|---|
| Identity Confirmation | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |
| Chemical Purity | LC-MS/MS, qNMR | ≥97% uq.edu.au |
| Isotopic Enrichment | Mass Spectrometry | ≥98% d7 |
| Molecular Formula | - | C₂₇H₃₆D₇NaO₄S clearsynth.compharmaffiliates.com |
| Molecular Weight | - | 493.73 clearsynth.compharmaffiliates.com |
The rigorous process of synthesis, purification, and comprehensive characterization ensures that Vitamin D3 sulfate-d7 (sodium salt) can be used with confidence as an internal standard, enabling the accurate and precise quantification of endogenous vitamin D sulfate in clinical and research settings. sigmaaldrich.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Vitamin D3 sulfate-d7 (sodium salt) |
| Vitamin D3 |
| Vitamin D3 sulfate |
| Pyridine sulfur trioxide |
Advanced Analytical Methodologies Utilizing Vitamin D3 Sulfate D7 Sodium
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for the quantitative analysis of small molecules, including vitamin D metabolites. This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, Vitamin D3 sulfate-d7 (sodium)—to a sample. Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization effects during analysis. By measuring the ratio of the unlabeled (endogenous) to the labeled (internal standard) compound, a highly accurate quantification can be achieved. nih.govmdpi.com
Development of LC-MS/MS Assays for Sulfated Vitamin D Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the determination of vitamin D metabolites due to its high selectivity and sensitivity. uq.edu.au The development of LC-MS/MS assays for sulfated vitamin D metabolites, such as vitamin D3 sulfate (B86663), has been a significant advancement. nih.gov These water-soluble forms of vitamin D were previously difficult to measure accurately. nih.govresearchgate.net
Researchers have developed sensitive and specific LC-MS/MS methods capable of quantifying multiple sulfated forms of vitamin D, including vitamin D2-sulfate, vitamin D3-sulfate, 25-hydroxyvitamin D2-sulfate, and 25-hydroxyvitamin D3-sulfate, in biological fluids like human serum and breast milk. nih.govuq.edu.au A key aspect of these methods is the use of a simple protein precipitation step for sample preparation, which is effective for extracting these analytes from complex biological matrices. uq.edu.aunih.gov
Role of Deuterated Internal Standards in Correcting Matrix Effects and Ion Suppression
A major challenge in LC-MS/MS analysis is the "matrix effect," where other components in the sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. uq.edu.aunih.gov This can significantly compromise the accuracy and sensitivity of the assay. uq.edu.au
Deuterated internal standards, such as Vitamin D3 sulfate-d7 (sodium), are crucial for mitigating these effects. nih.gov By adding a stable isotope-labeled standard that co-elutes with the analyte of interest, any variations in ionization efficiency will affect both the analyte and the standard equally. nih.govuq.edu.au This allows for reliable correction, ensuring high accuracy and precision in the quantification of sulfated vitamin D metabolites. uq.edu.au The use of these standards is a cornerstone of robust and reliable LC-MS/MS methods. nih.gov
Optimization of Chromatographic Separation for Sulfated Analogs
Effective chromatographic separation is essential to distinguish sulfated vitamin D analogs from other metabolites and interfering compounds present in biological samples. nih.govnih.gov Optimization of the separation process helps to minimize co-elution, which is a primary cause of matrix effects. nih.govuq.edu.au
Various liquid chromatography columns and mobile phases have been investigated to achieve optimal separation. For instance, pentafluorophenyl (PFP) columns have been shown to be effective in separating a wide range of vitamin D compounds, including both lipophilic and hydrophilic (sulfated) forms, in a single run. researchgate.net The use of ultra-high-performance liquid chromatography (UHPLC) can further enhance separation efficiency. mdpi.com Additionally, techniques like ultrahigh-performance supercritical fluid chromatography (UHPSFC) have been explored for the simultaneous separation of hydroxylated and esterified forms of vitamin D. acs.org The composition of the mobile phase, including additives like formic acid or ammonium (B1175870) formate, also plays a critical role in the separation and detection of these compounds. nih.gov
Mass Spectrometric Parameters for Enhanced Detection of Sulfated D3-d7
The detection of sulfated vitamin D metabolites, including the deuterated standard Vitamin D3 sulfate-d7, requires careful optimization of mass spectrometer settings. Due to the presence of the sulfate group, these compounds ionize efficiently in negative ion mode electrospray ionization (ESI). nih.govuq.edu.au Studies have shown that negative ion mode ESI provides a superior response for sulfated vitamin D analogs compared to positive ion mode, even after derivatization. nih.govuq.edu.au
The selection of the ionization source is also critical. While ESI is commonly used, atmospheric pressure chemical ionization (APCI) has been shown to offer better sensitivity and reduced matrix effects for some vitamin D metabolites, particularly those at very low concentrations. Multiple reaction monitoring (MRM) is the most common scan type used in tandem mass spectrometry for quantification. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing high specificity and sensitivity. The table below shows representative mass spectrometric parameters.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Vitamin D3-Sulfate | 463.2 | 97.1 (sulfate group) | Negative ESI |
| 25(OH)D3-Sulfate | 479.2 | 97.1 (sulfate group) | Negative ESI |
| Vitamin D3-Sulfate-d3 | 466.2 | 97.1 (sulfate group) | Negative ESI |
This table presents hypothetical yet representative m/z values for illustrative purposes. Actual values may vary based on the specific instrument and experimental conditions.
Quantitative Mass Spectrometry Imaging (qMSI) Applications in Tissue Studies
While LC-MS/MS provides quantitative data from homogenized samples, it lacks spatial information. acs.orgnih.gov Quantitative Mass Spectrometry Imaging (qMSI) is a powerful technique that allows for the visualization and quantification of molecules directly on the surface of biological tissue sections. acs.orgnih.gov This provides invaluable insights into the spatial distribution of vitamin D metabolites within organs like the kidney and brain. acs.orgbiorxiv.org
The application of qMSI to vitamin D research is an emerging field. A significant challenge is the poor ionization efficiency of many vitamin D metabolites. acs.org To overcome this, on-tissue chemical derivatization (OTCD) has been employed. acs.orgnih.gov This involves applying a derivatizing agent to the tissue section to enhance the ionization of the target molecules. For example, reagents like Amplifex have been used in matrix-assisted laser desorption/ionization (MALDI)-MSI to detect and map the distribution of 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 in mouse kidney tissue. acs.org While direct qMSI studies specifically using Vitamin D3 sulfate-d7 are not yet widely published, the principles of using deuterated standards for quantification in MSI are well-established and would be applicable for validating and quantifying the distribution of sulfated metabolites in tissues.
Method Validation and Standardization for Deuterated Sulfated Metabolites
For any analytical method to be considered reliable for research or clinical use, it must undergo rigorous validation. mdpi.com This process ensures that the assay is accurate, precise, sensitive, and specific for the intended analyte. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-assay variability), accuracy, and recovery. uq.edu.aubiorxiv.orgmdpi.com
For methods measuring sulfated vitamin D metabolites using deuterated internal standards like Vitamin D3 sulfate-d7, validation involves preparing calibration standards and quality control samples in a matrix that mimics the biological sample (e.g., charcoal-stripped serum). mdpi.com The accuracy of these methods is often assessed by analyzing certified reference materials or participating in external quality assessment schemes. researchgate.net The use of co-eluting, stable isotope-labeled internal standards for each analyte is critical for achieving high accuracy and precision. nih.govuq.edu.au For example, a validated LC-MS/MS method for four sulfated vitamin D forms reported detection limits of 0.20 to 0.28 fmol, repeatability standard deviations between 2.8% and 10.2%, and recoveries ranging from 81.1% to 102%. uq.edu.au Such comprehensive validation is essential for the standardization of assays across different laboratories, which is crucial for comparing data from various studies. tandfonline.com
Challenges in the Analytical Quantification of Sulfated Vitamin D Metabolites
The accurate quantification of sulfated vitamin D metabolites in biological matrices is a complex analytical endeavor fraught with significant challenges. These difficulties have historically hindered a complete understanding of the role these water-soluble forms play in human physiology. researchgate.netnih.gov The primary obstacles stem from their inherent physicochemical properties, low endogenous concentrations, the complexity of biological samples, and the limitations of analytical instrumentation. nih.gov
A major challenge lies in the dual nature of the vitamin D metabolome; parent vitamin D compounds are lipophilic (fat-soluble), while their sulfated conjugates are hydrophilic (water-soluble). nih.govnih.gov This polarity difference complicates the development of a single, efficient sample preparation method for simultaneous extraction. researchgate.net Analytical procedures optimized for lipophilic vitamin D, such as certain liquid-liquid extractions or saponification, may result in poor recovery or even degradation of the more polar, water-soluble sulfated forms. uq.edu.aufrontiersin.org
Furthermore, sulfated vitamin D metabolites are present at very low concentrations in biological fluids like serum and breast milk, often in the nanomolar to picomolar range. researchgate.netfrontiersin.orgamegroups.org This necessitates highly sensitive analytical methods. However, vitamin D compounds are known for their poor ionization efficiency when using common mass spectrometry techniques like electrospray ionization (ESI), which limits detection sensitivity. uq.edu.auresearchgate.net While derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance ionization in positive mode, it adds complexity and time to the sample preparation process. nih.govuq.edu.au Comparative studies have shown that underivatized sulfated metabolites exhibit superior ionization efficiency in negative ion mode ESI. nih.govuq.edu.au
Matrix effects represent another substantial hurdle in the accurate quantification of these metabolites. nih.gov Biological samples such as plasma, serum, and milk are incredibly complex, containing a multitude of endogenous compounds like phospholipids. bohrium.comnih.gov During analysis, these co-eluting substances can interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate and unreliable results. uq.edu.auamegroups.orgdtu.dk The use of stable isotope-labeled internal standards, such as Vitamin D3 sulfate-d7, is critical for mitigating these matrix effects and correcting for variations during sample processing. uq.edu.aunih.govmdpi.com
Compounding these issues are chromatographic difficulties. Achieving baseline separation of various vitamin D metabolites, which have a range of polarities, is challenging. researchgate.net Of particular concern is the presence of structurally similar isomers and isobars, such as the 3-epi-25(OH)D3 epimer, which can co-elute with the target analytes. amegroups.orgmdpi.com Distinguishing these interfering compounds requires high-resolution chromatographic systems to prevent overestimation of the metabolite concentration. amegroups.org
Finally, the field has been hampered by a lack of standardized analytical methods capable of measuring a comprehensive panel of sulfated vitamin D forms simultaneously. researchgate.netnih.gov For a long time, available liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods were often limited to quantifying only a single sulfated metabolite, typically 25-hydroxyvitamin D3-sulfate. nih.govuq.edu.au The development and validation of robust, high-throughput methods that can concurrently measure multiple sulfated forms are essential for advancing research. birmingham.ac.uk
The following table summarizes the key challenges in the analytical quantification of sulfated vitamin D metabolites:
| Challenge | Description | Analytical Implication |
| Dual Polarity | Sulfated metabolites are water-soluble, while parent compounds are fat-soluble. researchgate.netnih.gov | Complicates sample extraction, potentially leading to poor and inconsistent recovery of different metabolite classes. frontiersin.org |
| Low Concentrations | Endogenous levels in biological fluids are extremely low (nanomolar to picomolar). researchgate.netfrontiersin.org | Requires highly sensitive instrumentation; analyte signal may be near or below the limit of quantification. frontiersin.org |
| Poor Ionization | Vitamin D compounds generally exhibit low ionization efficiency in mass spectrometry. uq.edu.auresearchgate.net | Reduced assay sensitivity, making it difficult to detect low-abundance metabolites without derivatization. uq.edu.au |
| Matrix Effects | Co-eluting endogenous substances in the sample interfere with analyte ionization. uq.edu.auamegroups.org | Inaccurate quantification due to ion suppression or enhancement; compromised assay precision and reliability. dtu.dk |
| Isomeric Interference | Presence of structurally similar compounds (e.g., epimers, isobars) with the same mass. amegroups.orgmdpi.com | Risk of co-elution and overestimation of the target analyte if chromatographic separation is inadequate. amegroups.org |
| Lack of Standardization | Historical absence of validated methods for simultaneous analysis of multiple sulfated forms. researchgate.netnih.gov | Difficulty in comparing results between laboratories and building a comprehensive understanding of sulfated metabolite profiles. nih.gov |
Enzymatic and Molecular Mechanisms of Vitamin D Sulfation and Desulfation
Identification and Characterization of Sulfotransferases (SULTs) Involved in Vitamin D Metabolism
Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a wide range of substrates, including steroids, bile acids, and xenobiotics. semanticscholar.org This process, known as sulfation, generally increases the water solubility of the compounds, facilitating their excretion. Several SULT isoforms have been identified to be involved in the metabolism of vitamin D and its derivatives. researchgate.netnih.govnih.gov
Role of SULT2A1 in the Sulfation of Vitamin D3 and its Hydroxylated Metabolites
Research has identified sulfotransferase SULT2A1 as a key enzyme in the sulfation of vitamin D3 and its metabolites. researchgate.netbioscientifica.combioscientifica.com SULT2A1, abundantly expressed in the liver and intestine, catalyzes the sulfation of various vitamin D3-related compounds, including 7-dehydrocholesterol (B119134) (7-DHC), vitamin D3 itself, 25-hydroxyvitamin D3 (25(OH)D3), and the active form, calcitriol (B1668218). researchgate.netnih.gov Studies have shown that 25(OH)D3 is selectively conjugated to 25-hydroxyvitamin D3-3-O-sulfate by human SULT2A1, with the liver being the primary site for this metabolic conversion. uky.edunih.govnih.gov At low concentrations of 25(OH)D3, the formation of its sulfate (B86663) conjugate is the most prominent metabolic pathway. uky.edunih.gov The sulfation rates of 25(OH)D3 in human liver cytosols show significant variability and correlate with the sulfation rates of dehydroepiandrosterone (B1670201) (DHEA), another major substrate of SULT2A1. uky.edunih.gov
Molecular Regulation of Sulfotransferase Gene Expression by Nuclear Receptors
The expression of SULT genes is tightly regulated by a network of nuclear receptors, which act as sensors for a wide array of endogenous and xenobiotic compounds. nih.govnih.govresearchgate.net These receptors, upon activation by their respective ligands, modulate the transcription of target genes, including those encoding for SULTs. nih.govnih.gov
Transcriptional Induction of SULT2A1 by the Vitamin D Receptor (VDR)
The vitamin D receptor (VDR), a ligand-activated transcription factor, plays a significant role in regulating SULT2A1 expression. nih.govnih.gov Studies have demonstrated that vitamin D, through VDR, can stimulate the expression of SULT2A1 in liver and intestinal cells. nih.govresearchgate.net This induction occurs at the transcriptional level, with the activated VDR binding to specific DNA sequences, known as vitamin D response elements (VDREs), in the promoter region of the SULT2A1 gene. nih.govoup.com In rodent models, an inverted repeat DNA element (IR0) has been identified as the binding site for the VDR/RXRα heterodimer, mediating the transcriptional activation of the Sult2A1 gene. nih.govresearchgate.net
Competitive Interactions with Other Xenobiotic-Sensing Receptors (FXR, PXR)
The regulation of SULT2A1 expression is further complicated by the interplay between VDR and other xenobiotic-sensing nuclear receptors, such as the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR). nih.govnih.gov These receptors also regulate SULT2A1 transcription and can compete with VDR for binding to the same regulatory elements in the gene's promoter. nih.govresearchgate.net For instance, in rodents, both FXR and PXR can induce the Sult2A1 gene through the same IR0 element that VDR utilizes. nih.gov In competitive transfection experiments, both FXR and PXR have been shown to inhibit the VDR-mediated induction of SULT2A1. nih.govresearchgate.net This competitive interaction suggests that the intracellular balance of various hormones and metabolic signals determines which nuclear receptor pathway will predominantly influence SULT2A1 expression. nih.gov
Steroid Sulfatases (STS) and Desulfation Pathways of Vitamin D Metabolites
The process of sulfation is reversible, and the hydrolysis of sulfate conjugates is catalyzed by steroid sulfatases (STS). bioscientifica.comnih.gov STS is a membrane-bound enzyme that cleaves the sulfate ester bond, regenerating the unconjugated, biologically active steroid. bioscientifica.comnih.gov While STS is known to act on a variety of sulfated steroids, its activity towards vitamin D3 sulfate has been a subject of investigation. nih.gov
Interestingly, research has shown that enzyme preparations with demonstrated activity against other sulfated steroids failed to desulfate vitamin D3 sulfate. nih.gov This suggests a level of substrate specificity for STS and that the desulfation of vitamin D metabolites may be a more complex or regulated process than previously thought. However, it has also been reported that 1,25-dihydroxyvitamin D3 can induce STS activity and expression in certain cell lines, indicating a potential feedback mechanism in vitamin D metabolism. oup.com The deconjugation of sulfated vitamin D metabolites can also be achieved by other sulfatases, and this process is crucial for the local regulation of steroid action within tissues. oup.com
Kinetic Analysis of Sulfation and Desulfation Reactions using Deuterated Substrates
The kinetic analysis of enzyme-catalyzed reactions provides crucial insights into the efficiency and mechanism of the catalytic process. In the context of vitamin D metabolism, deuterated substrates like Vitamin D3-d7 are primarily utilized as internal standards in mass spectrometry-based assays to ensure accurate quantification of the reaction products. This approach is essential for deriving reliable kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
While studies directly comparing the full kinetic profiles of deuterated versus non-deuterated vitamin D substrates in sulfation reactions are not extensively detailed in publicly available literature, the underlying principle of the kinetic isotope effect (KIE) is a key consideration. The KIE refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotope is broken during the rate-determining step of the reaction. Since the sulfation of vitamin D3 at the 3β-hydroxyl group does not involve the cleavage of a carbon-deuterium bond (as the deuterium (B1214612) labels in Vitamin D3-d7 are typically on the side chain or other stable positions), a significant primary KIE is not expected for the sulfation reaction itself. However, secondary KIEs, which are smaller changes in reaction rate, could potentially occur.
Kinetic studies on the sulfation of vitamin D metabolites have successfully determined the enzymatic parameters for the non-deuterated forms using deuterated internal standards for quantification. For instance, the sulfation of 25-hydroxyvitamin D3 (25OHD3) by the human sulfotransferase enzyme SULT2A1, which is the primary enzyme responsible for this transformation, has been characterized. nih.govnih.govresearchgate.net In these experiments, a deuterated form of the product, such as d6-25OHD3-3-O-sulfate, is used to spike the reaction mixture, allowing for precise measurement of the enzymatically produced non-deuterated product by LC-MS/MS. nih.gov
The kinetic parameters for the formation of 25OHD3-3-O-sulfate by human liver cytosol and recombinant SULT2A1 have been determined through such methods. These studies reveal that SULT2A1 efficiently catalyzes the sulfation of 25OHD3.
Table 1: Illustrative Kinetic Parameters for 25OHD3 Sulfation
| Enzyme Source | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min/mg protein) |
|---|---|---|---|
| Human Liver Cytosol | 25-hydroxyvitamin D3 | Data Not Available in Search Results | 24.0 ± 1.88 |
| Recombinant Human SULT2A1 | 25-hydroxyvitamin D3 | Data Not Available in Search Results | 17.7 ± 1.38 |
This table is based on data for non-deuterated substrates and serves as an example of the types of parameters determined in these studies. The use of deuterated internal standards is critical for the accuracy of these measurements. Data derived from a 2018 study on polymorphic human sulfotransferase 2A1. nih.gov
Enzymatic Production of Deuterated Sulfated Metabolites in In Vitro Systems
The generation of deuterated sulfated metabolites like Vitamin D3 sulfate-d7 is essential for their use as standards in research and clinical diagnostics. While chemical synthesis is one route, enzymatic production in vitro offers a highly specific and often simpler alternative for producing complex biological molecules.
The in vitro enzymatic synthesis of a deuterated sulfated vitamin D metabolite involves the use of a recombinant enzyme, a deuterated substrate, and a sulfate donor. The primary enzyme for the sulfation of vitamin D3 and its metabolites is sulfotransferase SULT2A1. nih.govresearchgate.net The common sulfate donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
The general procedure for the enzymatic production of Vitamin D3 sulfate-d7 would be as follows:
Substrate : Start with chemically synthesized, high-purity Vitamin D3-d7. The position and number of deuterium atoms (in this case, seven) are defined during the chemical synthesis.
Enzyme : Use a purified, recombinant human SULT2A1 enzyme. This enzyme is commercially available or can be expressed and purified from bacterial or insect cell systems.
Reaction Conditions : The Vitamin D3-d7 substrate is incubated with recombinant SULT2A1 in a suitable buffer system (e.g., Tris-HCl) at an optimal pH and temperature (typically pH 7.5 at 37°C).
Cofactor : The essential sulfate donor, PAPS, is added to the reaction mixture to initiate the sulfation reaction.
Purification : Following the incubation period, the reaction is stopped, and the product, Vitamin D3 sulfate-d7, is separated from the unreacted substrate and enzyme using techniques like solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).
Verification : The identity and purity of the final product are confirmed using mass spectrometry (to verify the correct mass for the deuterated sulfated compound) and nuclear magnetic resonance (NMR) spectroscopy.
This enzymatic approach has been successfully applied to produce other deuterated vitamin D metabolites. For example, deuterated hydroxylated vitamin D derivatives have been synthesized using recombinant cytochrome P450 enzymes. The principles are directly transferable to the production of deuterated sulfated metabolites using recombinant sulfotransferases.
Table 2: Components for In Vitro Enzymatic Synthesis of Vitamin D3 sulfate-d7
| Component | Description/Role | Example |
|---|---|---|
| Substrate | The molecule to be sulfated | Vitamin D3-d7 (sodium salt) |
| Enzyme | Catalyst for the sulfation reaction | Recombinant Human SULT2A1 |
| Sulfate Donor | Provides the sulfate group | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Buffer | Maintains optimal pH for the enzyme | Tris-HCl, pH 7.5 |
| Purification Method | Isolates the final product | Solid-Phase Extraction (SPE) & HPLC |
| Analytical Verification | Confirms identity and purity | LC-MS/MS, NMR |
The use of such in vitro systems provides a reliable source of high-purity deuterated standards, which are indispensable for advancing our understanding of the complex metabolic pathways of vitamin D. nih.gov
Metabolic Fate and Pathway Elucidation Using Deuterated Sulfated Vitamin D3 Analogs
Tracer Studies in In Vitro Systems for Elucidating Sulfation Pathways
In vitro systems, including cell culture models and advanced organ-on-chip platforms, are invaluable tools for studying the intricate details of vitamin D3 sulfation. The introduction of deuterated analogs like Vitamin D3 sulfate-d7 enhances the precision of these studies.
Liver and intestinal cells are primary sites for vitamin D metabolism and are therefore key models for studying its sulfation.
Liver Cells: The liver is a central organ in vitamin D metabolism, responsible for the first hydroxylation step to 25-hydroxyvitamin D3 (25(OH)D3) and also for conjugation reactions like sulfation. drugbank.comwikipedia.org In studies using human liver cytosol, it has been demonstrated that 25(OH)D3 is a preferred substrate for sulfation. nih.govnih.gov The primary enzyme responsible for this reaction in the liver is sulfotransferase 2A1 (SULT2A1). nih.govnih.gov When researchers introduce a deuterated compound like Vitamin D3 sulfate-d7 to liver cell cultures (such as HepG2), they can use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track its conversion to other deuterated metabolites. This allows for the precise measurement of the activity of enzymes like CYP27A1, which can convert vitamin D3 sulfate (B86663) to 25(OH)D3 3-sulfate. uwa.edu.au Research has shown that the catalytic efficiency of CYP27A1 for vitamin D3 sulfate is about half that for unconjugated vitamin D3. uwa.edu.auresearchgate.net
Intestinal Cells: The human colon adenocarcinoma cell line, Caco-2, is a widely used model for the intestinal barrier as it spontaneously differentiates into mature enterocytes and expresses the vitamin D receptor (VDR). nih.gov Studies using Caco-2 cells have shown that they can model vitamin D-regulated calcium transport. nih.gov By applying deuterated vitamin D3 sulfate, researchers can investigate how sulfation affects the transport and metabolism of vitamin D3 across the intestinal wall. For instance, studies have compared the uptake and efficacy of vitamin D3 and D2 in Caco-2 cells, showing that while uptake may be similar, D3 is more potent in regulating genes related to calcium transport. mdpi.com The use of a d7-labeled compound would allow for an unambiguous quantification of the transport and subsequent metabolism of the sulfated form, without interference from any endogenous vitamin D present in the cells or culture medium.
Organ-on-chip (OOC) technology represents a significant advancement in in vitro modeling, allowing for the creation of microphysiological systems that mimic the function of human organs. researchgate.netresearchgate.netnih.gov
Multi-compartment OOC platforms have been developed to model the sequential metabolism of vitamin D3 in the liver and kidneys. researchgate.net In such a system, a liver chamber containing hepatocytes (like HepG2 cells) is connected to a kidney chamber with renal cells. When vitamin D3 is introduced, it is first metabolized in the "liver" to 25(OH)D3, which then flows to the "kidney" to be converted to the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). researchgate.netresearchgate.net
The use of Vitamin D3 sulfate-d7 in these platforms would enable precise tracking of the sulfated pathway. Researchers could quantify the conversion of the deuterated sulfate in the liver compartment and its subsequent transport and potential further metabolism in the kidney compartment. This technology also allows for real-time monitoring of cellular responses and biomarker expression, providing a dynamic understanding of how sulfated vitamin D3 is processed and its effects on different organ systems. researchgate.net Kidney-on-a-chip models have already been used to study vitamin D biotransformation and have shown that these models can replicate in vivo-like metabolic activity. nih.govbohrium.com
Pre-Clinical Pharmacokinetic and Distribution Studies in Animal Models
Animal models are essential for understanding the whole-body pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of compounds like Vitamin D3 sulfate-d7. The use of deuterated analogs is particularly advantageous in these studies.
When a deuterated compound such as Vitamin D3 sulfate-d7 is administered to an animal model (e.g., a rat or mouse), its journey through the body can be meticulously tracked.
Absorption: Following oral administration, the amount of the deuterated compound appearing in the bloodstream over time reveals its absorption characteristics. Studies have shown that vitamin D3 sulfate is less biologically active than vitamin D3, suggesting differences in absorption and bioavailability. researchgate.net
Distribution: By analyzing blood and various tissues at different time points, researchers can determine where the compound and its deuterated metabolites accumulate. nih.gov
Metabolism: The use of LC-MS/MS can identify and quantify the various deuterated metabolites formed in the body. For example, it has been shown that vitamin D3 sulfate can be metabolized by CYP27A1. uwa.edu.auresearchgate.net
Excretion: Analysis of urine and feces for deuterated compounds provides a clear picture of how the substance is eliminated from the body.
The stable isotope label ensures that the measurements are not confounded by the animal's own vitamin D, which is crucial for accurate pharmacokinetic modeling.
The deuterium (B1214612) label is key to monitoring the conversion of Vitamin D3 sulfate-d7 into its various metabolites and calculating the rates at which these processes occur.
For instance, after administering the labeled compound, blood samples can be taken at multiple time points. The concentration of the parent compound (Vitamin D3 sulfate-d7) and its metabolites (e.g., 25(OH)D3-d7-sulfate) are then measured. This allows for the calculation of key pharmacokinetic parameters.
Table 1: Illustrative Pharmacokinetic Parameters of a Labeled Vitamin D Metabolite in Rats
| Parameter | Value | Description |
|---|---|---|
| t½ (alpha) | 0.55 hours | The initial rapid phase of disappearance from plasma. researchgate.net |
| t½ (beta) | 73.8 hours | The slower, terminal phase of disappearance from plasma. researchgate.net |
| Metabolites Identified | 24-oxo-25-hydroxyvitamin D3, 1,24,25-trihydroxyvitamin D3 | Lipid-soluble metabolites detected at very low concentrations. researchgate.net |
Note: This data is from a study on 24,25-dihydroxyvitamin [3-3H]D3 in rats and is illustrative of the types of parameters obtained in such studies.
By tracking the rise and fall of these deuterated molecules, scientists can model the kinetics of metabolic pathways, such as the rate of 25-hydroxylation of the sulfated form by CYP27A1. uwa.edu.au
To understand where sulfated vitamin D3 exerts its effects or is stored, it is essential to analyze its concentration in various tissues. Using a deuterated analog provides the necessary specificity for this analysis.
Studies in animal models, such as vitamin D-deficient rats, have been instrumental in this area. nih.gov Research has demonstrated that vitamin D status directly impacts sulfate homeostasis, particularly by modulating the renal Na-SO4 cotransporter. nih.gov In such studies, a d7-labeled compound would allow for precise measurement of its accumulation and metabolic conversion within specific tissues like the kidney, liver, bone, and adipose tissue.
Table 2: Example of Vitamin D3 Distribution in Human Tissues
| Tissue | Mean Concentration (nmol/kg) | Serum Equivalent (nmol/L) | Correlation (r) |
|---|---|---|---|
| Subcutaneous Fat | 102.8 ± 42.0 | 7.78 ± 3.99 | 0.68 |
Source: Based on a study measuring vitamin D3 in obese subjects. nih.gov This table illustrates how tissue and serum concentrations can be compared.
By administering Vitamin D3 sulfate-d7 to animal models and subsequently analyzing tissue homogenates, researchers can create a detailed map of its distribution. For example, studies have shown that vitamin D3 accumulates in adipose tissue, and deuterated standards are used to quantify these levels accurately. nih.gov This tissue-specific data is critical for determining whether sulfated vitamin D3 acts as a local signaling molecule or a storage form that can be hydrolyzed back to active vitamin D3 when needed. uwa.edu.auresearchgate.net
Comparison of Metabolism of Sulfated vs. Unsulfated Deuterated Vitamin D Metabolites
The metabolic pathways of sulfated and unsulfated vitamin D3 diverge significantly, leading to differences in their biological activity and subsequent catabolism. The use of deuterated forms of these compounds allows for precise tracing and quantification in metabolic studies.
Unsulfated vitamin D3, upon entering circulation, undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, where enzymes like CYP2R1 and CYP27A1 convert it to 25-hydroxyvitamin D3 (25(OH)D3), the main circulating form of vitamin D. nih.govclinref.comnih.gov This is then transported to the kidneys and other tissues to be converted by CYP27B1 into the active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). clinref.comnih.gov Inactivation of both 25(OH)D3 and 1,25(OH)2D3 is primarily carried out by the enzyme CYP24A1. nih.govmdpi.com
In contrast, the sulfated form, vitamin D3 sulfate, exhibits a markedly different metabolic journey and biological potency. Studies in vitamin D-deficient rats have shown that vitamin D3 sulfate is considerably less active than its unsulfated counterpart. nih.govsemanticscholar.orgnih.gov When administered orally, high doses of vitamin D3 sulfate can increase intestinal calcium transport and mobilize bone calcium, but its efficacy is substantially lower than that of unsulfated vitamin D3. nih.govsemanticscholar.orgresearchgate.net When given intravenously, vitamin D3 sulfate shows no biological activity, suggesting that it may need to be hydrolyzed to its free form to exert its effects. nih.govsemanticscholar.orgresearchgate.net
The enzymatic processing of sulfated vitamin D3 also differs. While CYP27A1 can convert vitamin D3 sulfate to 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S), another key 25-hydroxylase, CYP2R1, does not act on the sulfated form. nih.gov Furthermore, once formed, 25(OH)D3-S is not a substrate for the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1. nih.govuwa.edu.au This resistance to further hydroxylation and degradation suggests a distinct physiological role for sulfated metabolites.
The table below summarizes the key metabolic differences between sulfated and unsulfated vitamin D3.
| Feature | Unsulfated Vitamin D3 | Sulfated Vitamin D3 |
| Biological Activity | High | Considerably Lower nih.govnih.gov |
| Activation Pathway | 25-hydroxylation (CYP2R1, CYP27A1) followed by 1α-hydroxylation (CYP27B1) nih.govnih.gov | 25-hydroxylation by CYP27A1 to 25(OH)D3-S; not a substrate for CYP2R1 or CYP27B1 nih.gov |
| Inactivation Pathway | Primarily through CYP24A1 nih.govmdpi.com | 25(OH)D3-S is not metabolized by CYP24A1 nih.govuwa.edu.au |
| Primary Circulating Form | 25-hydroxyvitamin D3 (25(OH)D3) medicaljournals.se | 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S) is a major circulating form nih.gov |
Role of Sulfated Metabolites as Potential Reservoirs or Transport Forms in Biological Systems
The presence of significant levels of sulfated vitamin D metabolites in circulation, particularly 25(OH)D3-S, has led to the hypothesis that they serve as a biological reservoir or transport form of vitamin D. mdpi.comuq.edu.au In some instances, the plasma concentrations of 25(OH)D3-S can even exceed those of the unsulfated 25(OH)D3. mdpi.comnih.gov
Several factors support this reservoir hypothesis. The sulfation of vitamin D metabolites increases their water solubility, which could facilitate their transport in the circulatory system. uq.edu.au Their resistance to the key activating and inactivating enzymes (CYP27B1 and CYP24A1) suggests that they are protected from immediate conversion or degradation, allowing them to persist in the bloodstream as a stable pool. nih.govuwa.edu.au
It is proposed that this stored, sulfated form can be hydrolyzed back to the biologically active, unsulfated form by sulfatase enzymes when and where it is needed. uwa.edu.auresearchgate.net This would provide a mechanism for the body to maintain a ready supply of vitamin D that can be activated on demand.
The following table outlines the concentrations of various vitamin D metabolites found in human serum, highlighting the prominence of the sulfated form.
| Compound | Mean Concentration in Human Serum (ng/mL) | Reference |
| 25-hydroxyvitamin D3 3-sulfate (25(OH)D3-S) | 16.7 | mdpi.comnih.gov |
| Vitamin D2-sulfate and Vitamin D3-sulfate | 0.2 - 0.6 | mdpi.com |
| 25-hydroxyvitamin D3-glucuronide | 1.36 - 2.4 | mdpi.com |
Broader Implications in Sulfate Homeostasis and Research Applications
Interplay of Vitamin D Signaling with Sodium-Sulfate Cotransporters (NaSi-1)
Sulfate (B86663) is the fourth most abundant anion in the human body and plays a crucial role in a multitude of physiological processes. nih.gov The maintenance of sulfate levels is significantly influenced by the sodium-sulfate cotransporter, NaSi-1 (also known as SLC13A1), which is predominantly expressed in the kidney cortex and ileum. physiology.org Research has demonstrated a direct link between vitamin D signaling and the regulation of NaSi-1.
The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), modulates sulfate homeostasis by regulating NaSi-1 expression. nih.gov Studies using mouse models have shown that vitamin D and its analogues can markedly stimulate the expression of renal NaSi-1 mRNA. physiology.org This regulation appears to be a direct effect, as evidenced by the identification of a vitamin D-responsive element (VDRE) in the promoter region of the NaS1 gene, which allows for transcriptional control by the vitamin D receptor (VDR). nih.gov This interplay is crucial for managing the body's sulfate balance, particularly through renal sulfate reabsorption. jci.org
Modulatory Effects of Vitamin D on Sulfate Transporter Expression in Experimental Models
Experimental models have been instrumental in elucidating the modulatory effects of vitamin D on sulfate transporter expression. Studies in rats with vitamin D deficiency revealed significantly lower plasma sulfate levels and a corresponding decrease in renal Na-SO4 cotransport activity, protein, and mRNA content. jci.org
A key experimental model involves mice lacking the vitamin D receptor (VDR). In these VDR knockout mice, renal expression of NaSi-1 was found to be reduced by as much as 72%, leading to a 42% increase in urinary sulfate excretion and a 50% reduction in serum sulfate concentration. nih.govresearchgate.net Interestingly, this regulatory effect was observed to be independent of vitamin D's well-known role in calcium metabolism, as the results persisted even after normalizing blood calcium levels in the mice. physiology.org However, the effect appears to be tissue-specific, as intestinal NaSi-1 expression remained unchanged in these models, suggesting the involvement of other cell-specific factors in the gut. physiology.org While severe vitamin D deficiency models show clear impacts on sulfate homeostasis, some studies suggest that moderate vitamin D deficiency may not significantly alter serum sulfate levels or renal Slc13a1 (the gene for NaSi-1) expression. colab.wsresearchgate.net
Mechanistic Insights into Hepatic and Skeletal Sulfate Metabolism through VDR Studies
The Vitamin D Receptor (VDR) is pivotal not only for renal sulfate handling but also for sulfate metabolism in the liver and skeleton. The liver is a central organ for vitamin D metabolism and the synthesis of sulfated compounds. mdpi.comnih.gov Studies on VDR knockout mice have provided mechanistic insights, revealing that the absence of VDR leads to an 18% reduction in hepatic glutathione, a key antioxidant that contains sulfate. nih.govresearchgate.net This points to the VDR's role in maintaining hepatic metabolic function. The VDR is known to be involved in regulating various hepatic functions, including lipid metabolism and bile acid synthesis. wjgnet.com
In the skeleton, sulfate is a critical component of sulfated proteoglycans, which are essential for the integrity and function of cartilage and bone. nih.gov VDR knockout mice exhibit a striking 45% reduction in skeletal sulfated proteoglycans. nih.govmdpi.com This demonstrates a crucial role for vitamin D signaling in skeletal matrix formation and maintenance. Further studies in osteoblastic cell lines have shown that 1,25-dihydroxyvitamin D3 can directly influence proteoglycan metabolism by both reducing their synthesis and enhancing their degradation. nih.gov
The table below summarizes the key findings from VDR knockout mice studies, illustrating the profound impact of impaired vitamin D signaling on sulfate homeostasis.
| Parameter | Change in VDR Knockout Mice | Percentage Change | Reference |
| Renal NaSi-1 Expression | Decreased | -72% | nih.govresearchgate.net |
| Serum Sulfate Concentration | Decreased | -50% | nih.govresearchgate.net |
| Urinary Sulfate Excretion | Increased | +42% | nih.govresearchgate.net |
| Skeletal Sulfated Proteoglycans | Decreased | -45% | nih.govmdpi.com |
| Hepatic Glutathione | Decreased | -18% | nih.govresearchgate.net |
Application of Deuterated Sulfated Vitamin D3 in Proteoglycan Research
To accurately study the metabolic pathways and concentrations of endogenous compounds like Vitamin D3 sulfate, researchers rely on advanced analytical techniques, where deuterated standards are indispensable. Vitamin D3 sulfate-d7 (sodium) is the isotopically labeled analogue of Vitamin D3 sulfate. pharmaffiliates.com The "d7" signifies that seven hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, increasing its molecular weight. nih.gov
This stable, heavy version of the molecule serves as an ideal internal standard for quantification using methods like liquid chromatography-mass spectrometry (LC-MS/MS). usda.gov In proteoglycan research, for instance, scientists need to measure the precise levels of sulfated vitamin D metabolites to understand their role in cartilage and bone health. nih.gov By adding a known amount of Vitamin D3 sulfate-d7 (sodium) to a biological sample, researchers can accurately quantify the naturally occurring, non-deuterated Vitamin D3 sulfate. The deuterated standard co-elutes with the natural compound but is distinguished by the mass spectrometer due to its higher mass. This technique corrects for any loss of analyte during sample preparation and analysis, ensuring highly accurate and reliable measurements.
The use of deuterated vitamin D metabolites has been crucial in kinetic studies to understand how the body processes vitamin D, with stable isotopes being safe for use in human subjects, including pregnant women. usda.gov This analytical precision is essential for exploring the role of sulfated steroids in complex biological systems, such as the sulfation of proteoglycans in skeletal tissues and the broader network of sulfate homeostasis.
Future Directions in Research on Vitamin D3 Sulfate D7 Sodium
Development of Novel Synthetic Routes for Complex Labeled Sulfated Metabolites
The chemical synthesis of sulfated metabolites, particularly isotopically labeled ones like Vitamin D3 sulfate-d7, presents considerable challenges. The introduction of a sulfate (B86663) group dramatically increases a molecule's water solubility, complicating purification and often requiring specialized techniques to remove inorganic salts. nih.gov Furthermore, the sulfate group can be unstable under acidic conditions. nih.gov
Future research will necessitate the development of more efficient and versatile synthetic strategies to overcome these hurdles. Key areas of focus will include:
Improved Sulfation Reagents: While reagents like sulfur trioxide-amine complexes are commonly used, they have limitations, including potential for side reactions and purification difficulties. nih.govportlandpress.com Novel reagents, such as tributylsulfoammonium betaine, show promise for higher yields and simpler purification processes. rsc.org
Regioselective Sulfation: For molecules with multiple hydroxyl groups, achieving sulfation at a specific position is a significant challenge. nih.gov Future methods will need to offer greater control over which hydroxyl group is sulfated.
Versatile Labeling Techniques: The synthesis of deuterium-labeled vitamin D metabolites is crucial for their use as internal standards in mass spectrometry. nih.govmdpi.com Research is ongoing to develop more versatile methods for introducing deuterium (B1214612) atoms into different positions of the vitamin D molecule, which is critical for metabolism studies. mdpi.com
Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling
The advent of multi-omics technologies offers an unprecedented opportunity to understand the complex interplay of genes, proteins, and metabolites. Integrating data from genomics, proteomics, and metabolomics will provide a more holistic view of vitamin D metabolism and the role of its sulfated forms.
Future research in this area will likely involve:
Metabolomic Profiling: Advanced mass spectrometry techniques are essential for identifying and quantifying the full spectrum of vitamin D metabolites, including sulfated forms, in various biological samples. pnas.orgnih.gov The use of labeled standards like Vitamin D3 sulfate-d7 is critical for accurate quantification.
Genetic and Environmental Influences: Multi-omics studies can help elucidate how genetic variations and environmental factors influence the levels of sulfated vitamin D metabolites. nutrition.org For example, research has shown that the metabolic response to vitamin D deficiency can vary depending on the genetic background. nutrition.org
Drug-Target Identification: Integrated multi-omics approaches are increasingly being used to identify new drug targets. nih.gov This could lead to the discovery of novel therapeutic strategies related to vitamin D metabolism.
Exploration of Uncharacterized Sulfated Vitamin D Metabolites and Their Interconversions
While 25-hydroxyvitamin D3-sulfate (25OHD3-S) and vitamin D3-sulfate (VitD3-S) are the most studied sulfated metabolites, others likely exist. nih.govnih.gov The biological functions and interconversions of these uncharacterized metabolites remain largely unknown.
Future research should focus on:
Discovery of Novel Metabolites: Utilizing sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) will be key to identifying previously unknown sulfated vitamin D metabolites in biological fluids. uq.edu.auresearchgate.netnih.gov
Metabolic Pathways: Elucidating the enzymatic pathways responsible for the synthesis and breakdown of these metabolites is a critical next step. This includes understanding how sulfated and non-sulfated forms are interconverted. nih.gov
Physiological Relevance: Studies are needed to determine the physiological relevance of these newly discovered metabolites, particularly during different life stages such as lactation. nih.gov
Standardization of Analytical Methods for Emerging Sulfated Vitamin D Metabolites in Research Settings
Accurate and reliable measurement of sulfated vitamin D metabolites is essential for advancing research in this field. However, a lack of standardized analytical methods presents a significant challenge. mdpi.comscispace.com
Future efforts should be directed towards:
Q & A
Q. What are the standard analytical methods for quantifying Vitamin D3 sulfate-d7 (sodium) in biological matrices, and how are they validated?
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., DAPTAD) is the gold standard for quantifying sulfated and glucuronidated vitamin D metabolites. Validation requires assessing precision, accuracy, recovery, and matrix effects using deuterated internal standards (e.g., d7-labeled analogs) to correct for ion suppression or enhancement. Calibration curves must span physiologically relevant concentrations, and cross-validation with orthogonal methods (e.g., immunoassays) is recommended to confirm specificity .
Q. How does the choice of biological matrix (e.g., serum vs. saliva) impact the quantification of Vitamin D3 sulfate-d7?
Serum remains the primary matrix due to standardized protocols and established reference ranges. However, saliva offers non-invasive sampling but presents challenges, such as lower analyte concentrations (<1% of serum levels) and variability in collection methods. Saliva requires rigorous pre-analytical steps (e.g., protease inhibition, centrifugation) to minimize contamination and degradation, as demonstrated in studies by Higashi et al. .
Q. What are the critical considerations for preparing stable calibration standards for Vitamin D3 sulfate-d7 in aqueous solutions?
Deuterated standards must be stored in amber vials at -80°C to prevent photodegradation and hydrolysis. Aqueous solubility is enhanced using organic-aqueous mixtures (e.g., methanol:water 50:50), with pH adjusted to 7.4 to mimic physiological conditions. Stability studies should confirm integrity over freeze-thaw cycles and long-term storage .
Advanced Research Questions
Q. How can researchers mitigate matrix effects when analyzing Vitamin D3 sulfate-d7 in lipid-rich biological samples?
Lipid removal via solid-phase extraction (SPE) or protein precipitation with cold acetonitrile is critical. Post-column infusion experiments help identify ion suppression zones, while matrix-matched calibration and internal standard correction (e.g., p-Cresol sulfate-d7) improve accuracy. High-resolution mass spectrometry (HRMS) can distinguish isobaric interferences from phospholipids .
Q. What are the advantages of triple quadrupole (QQQ) versus high-resolution quadrupole-time-of-flight (Q-TOF) MS for quantifying Vitamin D3 sulfate-d7?
QQQ offers superior sensitivity and selectivity for targeted quantification (LOQ < 0.1 ng/mL), while Q-TOF enables untargeted profiling and structural elucidation of unknown metabolites. Q-TOF is less affected by matrix effects due to exact mass measurement but requires longer data acquisition times and higher computational resources .
Q. How should researchers reconcile contradictory data on the stability of Vitamin D3 sulfate-d7 in long-term epidemiological studies?
Discrepancies often arise from differences in sample handling (e.g., exposure to light, temperature fluctuations) or inter-laboratory variability in LC-MS/MS protocols. Harmonization using reference materials (e.g., NIST SRM 972a) and inter-laboratory proficiency testing is essential. Longitudinal stability studies under simulated storage conditions (-20°C vs. -80°C) can clarify degradation kinetics .
Q. What methodological strategies improve recovery rates of Vitamin D3 sulfate-d7 in complex matrices like breast milk or adipose tissue?
Enzymatic hydrolysis (e.g., sulfatase treatment) followed by SPE with mixed-mode cartridges enhances recovery. For adipose tissue, saponification with ethanolic KOH releases bound metabolites, but requires validation to avoid artifactual degradation. Recovery rates should be reported alongside absolute concentrations to enable cross-study comparisons .
Data Interpretation & Experimental Design
Q. How can researchers design experiments to distinguish endogenous Vitamin D3 sulfate from exogenous deuterated analogs in tracer studies?
Use a dual-labeling approach: administer deuterated Vitamin D3 (d7) and measure its sulfated form via LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to the deuterated ion pairs. Baseline correction using pre-dose samples and kinetic modeling (e.g., compartmental analysis) minimizes confounding from endogenous pools .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Vitamin D3 sulfate-d7 intervention studies?
Non-linear mixed-effects modeling (NLME) accounts for inter-individual variability in absorption and metabolism. Bootstrapping or Monte Carlo simulations assess parameter uncertainty, while ANOVA with post-hoc Tukey tests compares group means. Covariates (e.g., BMI, baseline vitamin D status) should be included in multivariate models .
Q. How do researchers validate the biological relevance of Vitamin D3 sulfate-d7 measurements in mechanistic studies?
Correlate LC-MS/MS data with functional endpoints (e.g., gene expression of CYP24A1 or VDR activity). Use siRNA knockdown or pharmacological inhibitors to establish causality. Cross-validation with orthogonal assays (e.g., radiolabeled uptake studies) confirms transporter-mediated cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
